Cas no 351-46-2 (2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester is a fluorinated acrylate derivative with applications in specialty polymer synthesis and organic intermediates. The presence of the 3-fluorophenyl group enhances its reactivity in radical polymerization processes, making it useful for producing fluorinated copolymers with tailored properties. The ethyl ester moiety improves solubility in organic solvents, facilitating handling and formulation. This compound is particularly valued for its ability to introduce fluorine-containing aromatic functionalities into polymer backbones, which can enhance thermal stability, chemical resistance, and surface properties. Its structural features make it a versatile building block in advanced material science and fine chemical synthesis.
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester structure
351-46-2 structure
Product Name:2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester
CAS No:351-46-2
MF:C11H11FO2
MW:194.202246904373
CID:293809
PubChem ID:5373048
Update Time:2025-05-20

2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester
    • Ethyl 3-(3-fluorophenyl)acrylate
    • Ethyl3-(3-fluorophenyl)acrylate
    • CS-0298730
    • AKOS006241113
    • 166250-00-6
    • TS-00282
    • ethyl (E)-3-(3-fluorophenyl)acrylate
    • 351-46-2
    • SCHEMBL24876
    • ethyl(E)-3-(3-fluorophenyl)acrylate
    • ethyl (E)-3-(3-fluorophenyl)prop-2-enoate
    • ethyl (2E)-3-(3-fluorophenyl)prop-2-enoate
    • EN300-1453814
    • 2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester
    • MFCD03095010
    • SCHEMBL24877
    • NSC-636703
    • NSC636703
    • Ethyl (2E)-3-(3-fluorophenyl)-2-propenoate #
    • (E)-3-(3-Fluoro-phenyl)-acrylic acid ethyl ester
    • CHEMBL1980960
    • Ethyl 3-fluorocinnamate
    • Inchi: 1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
    • InChI Key: LXHLBKGIOOFCAR-VOTSOKGWSA-N
    • SMILES: FC1=CC=CC(/C=C/C(=O)OCC)=C1

Computed Properties

  • Exact Mass: 194.074
  • Monoisotopic Mass: 194.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.134
  • Boiling Point: 269°C at 760 mmHg
  • Flash Point: 113°C
  • Refractive Index: 1.533
  • PSA: 26.30000
  • LogP: 2.40200

2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester Pricemore >>

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2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester Related Literature

Additional information on 2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester

2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester (CAS No. 351-46-2): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

The compound CAS No. 351-46-2, chemically identified as 2-propenoic acid, 3-(3-fluorophenyl)-, ethyl ester, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This ester derivative, featuring a conjugated system of a vinyl group and a fluorinated aromatic ring, has garnered attention due to its structural versatility and potential biological activities. The presence of the ethyl ester moiety not only influences its physicochemical properties but also opens avenues for further functionalization, making it a valuable scaffold for drug discovery initiatives.

In recent years, the pharmaceutical industry has increasingly focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, the exploration of fluorinated aromatic compounds has emerged as a prominent strategy. The fluorine atom in the 3-(3-fluorophenyl) group introduces unique electronic and steric effects that can modulate the binding affinity and metabolic stability of drug candidates. This feature has been extensively studied in the context of kinase inhibitors, antiviral agents, and anticancer drugs, where fluorine substitution often enhances target specificity and bioavailability.

The vinyl propenoic acid backbone of this compound provides a reactive site for various chemical transformations, including Michael additions, Diels-Alder reactions, and cross-coupling processes. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of derivatives with tailored pharmacological profiles. For instance, recent studies have demonstrated that vinyl esters can be hydrolyzed to form corresponding acrylic acids, which serve as key intermediates in the synthesis of bioactive molecules. This reactivity makes CAS No. 351-46-2 a versatile building block for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed processes. Enzymes such as cytochrome P450 monooxygenases play a crucial role in drug metabolism, and modulating their activity can lead to significant therapeutic benefits. The fluorophenyl group in this molecule can interact with hydrophobic pockets within enzyme active sites, thereby enhancing binding affinity. Moreover, computational studies have suggested that the conjugated system can participate in π-stacking interactions with aromatic residues in proteins, further stabilizing enzyme-inhibitor complexes.

Recent advancements in synthetic methodologies have also highlighted the utility of 2-propenoic acid derivatives in constructing heterocyclic scaffolds. For example, palladium-catalyzed cross-coupling reactions between aryl halides and alkynes have enabled the efficient introduction of fluorinated phenyl groups into various molecular frameworks. This approach has been particularly valuable in developing kinase inhibitors with improved selectivity over closely related enzymes. The ethyl ester functionality can be further modified through transesterification or hydrolysis to yield different derivatives with distinct biological activities.

The pharmacokinetic properties of this compound are also of great interest. The presence of both lipophilic (alkyl) and polar (carboxylic acid) moieties ensures adequate solubility across multiple biological compartments. This balance is critical for achieving optimal drug delivery and therapeutic efficacy. Additionally, fluorine substitution often enhances metabolic stability by reducing susceptibility to enzymatic degradation. These characteristics make CAS No. 351-46-2 an attractive candidate for further development into a lead compound for novel therapeutics.

In conclusion, 2-propenoic acid, 3-(3-fluorophenyl)-, ethyl ester (CAS No. 351-46-2) represents a promising entity in chemical biology and medicinal chemistry due to its structural features and potential biological applications. Its reactivity, combined with the influence of fluorine substitution on pharmacological properties, positions it as a valuable scaffold for drug discovery efforts. As research continues to uncover new synthetic strategies and biological targets, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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